molecular formula C23H19ClN8O3 B14949989 6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14949989
M. Wt: 490.9 g/mol
InChI Key: XSARNYCSTUROHB-AFUMVMLFSA-N
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Description

3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a methoxyanilino group, a nitroanilino group, and a triazinyl hydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Formation of 3-chlorobenzaldehyde: This can be achieved through the oxidation of 3-chlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Synthesis of 1,3,5-triazine derivatives: The triazine core is synthesized by reacting cyanuric chloride with appropriate aniline derivatives (4-methoxyaniline and 4-nitroaniline) under controlled conditions.

    Hydrazone formation: The final step involves the condensation of 3-chlorobenzaldehyde with the triazine derivative in the presence of a hydrazine reagent, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in 3-chlorobenzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: 3-chlorobenzoic acid.

    Reduction: 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-aminoanilino)-1,3,5-triazin-2-yl]hydrazone.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitro and methoxy groups may play a role in electron transfer processes, while the triazine core can facilitate binding to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.

    4-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

    4-Nitrobenzaldehyde: Contains a nitro group but lacks the triazine and hydrazone functionalities.

Uniqueness

3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the triazine core and hydrazone linkage allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C23H19ClN8O3

Molecular Weight

490.9 g/mol

IUPAC Name

2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19ClN8O3/c1-35-20-11-7-18(8-12-20)27-22-28-21(26-17-5-9-19(10-6-17)32(33)34)29-23(30-22)31-25-14-15-3-2-4-16(24)13-15/h2-14H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

XSARNYCSTUROHB-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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